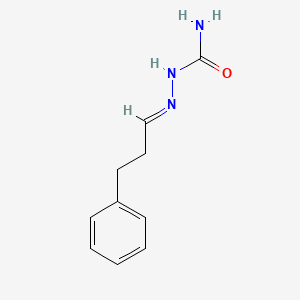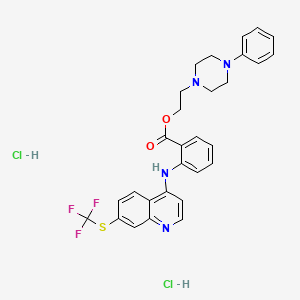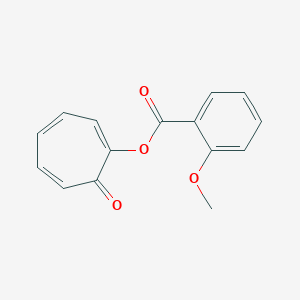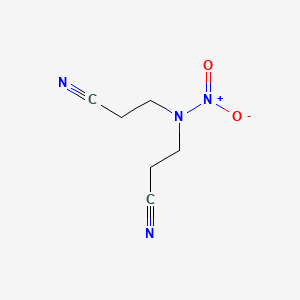
Methanesulfonamide, N-(3-(dimethylamino)-4-((4-methoxy-9-acridinyl)amino)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonamide, N-(3-(dimethylamino)-4-((4-methoxy-9-acridinyl)amino)phenyl)- is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(3-(dimethylamino)-4-((4-methoxy-9-acridinyl)amino)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the acridine derivative, followed by the introduction of the methoxy group and the dimethylamino group. The final step usually involves the sulfonation reaction to introduce the methanesulfonamide group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Methanesulfonamide, N-(3-(dimethylamino)-4-((4-methoxy-9-acridinyl)amino)phenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the acridine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its interactions with biological molecules.
Medicine: Potential antimicrobial or anticancer properties.
Industry: Use in the development of new materials or pharmaceuticals.
作用機序
The mechanism of action of Methanesulfonamide, N-(3-(dimethylamino)-4-((4-methoxy-9-acridinyl)amino)phenyl)- likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could intercalate with DNA or inhibit enzyme activity, leading to its biological effects.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Methotrexate: An anticancer agent with a similar methoxy group.
Acridine Orange: A compound with a similar acridine structure used in biological staining.
Uniqueness
Methanesulfonamide, N-(3-(dimethylamino)-4-((4-methoxy-9-acridinyl)amino)phenyl)- is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
CAS番号 |
88914-36-7 |
|---|---|
分子式 |
C23H24N4O3S |
分子量 |
436.5 g/mol |
IUPAC名 |
N-[3-(dimethylamino)-4-[(4-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C23H24N4O3S/c1-27(2)20-14-15(26-31(4,28)29)12-13-19(20)25-22-16-8-5-6-10-18(16)24-23-17(22)9-7-11-21(23)30-3/h5-14,26H,1-4H3,(H,24,25) |
InChIキー |
RKUBDCCTOSDWKU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14153378.png)

![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14153385.png)
![Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane](/img/structure/B14153393.png)
![benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone]](/img/structure/B14153405.png)
![7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B14153413.png)




![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B14153449.png)
![4,4'-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14153461.png)
![2-{3,5-Bis[(ethylimino)(hydroxy)methyl]-2,4,6-triiodophenoxy}pentanoic acid--1-deoxy-1-(methylamino)hexitol (1/1)](/img/structure/B14153462.png)

